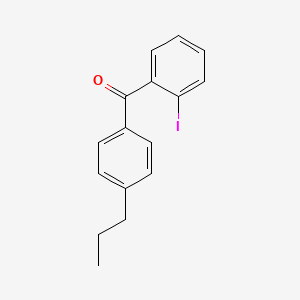

2-Iodo-4'-n-propylbenzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-iodophenyl)-(4-propylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15IO/c1-2-5-12-8-10-13(11-9-12)16(18)14-6-3-4-7-15(14)17/h3-4,6-11H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMRQGUDTEDEZMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641773 | |

| Record name | (2-Iodophenyl)(4-propylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64358-26-5 | |

| Record name | (2-Iodophenyl)(4-propylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Iodo-4'-n-propylbenzophenone via Friedel-Crafts Acylation

Abstract

This technical guide provides a detailed protocol and in-depth scientific rationale for the synthesis of 2-Iodo-4'-n-propylbenzophenone, a valuable building block in pharmaceutical and materials science research. The synthesis is achieved through the Friedel-Crafts acylation of n-propylbenzene with 2-iodobenzoyl chloride, a classic yet powerful method for forming carbon-carbon bonds on aromatic rings. This document offers a comprehensive exploration of the reaction mechanism, a meticulously detailed experimental protocol, safety considerations, and methods for product purification and characterization. The content is specifically tailored for researchers, scientists, and drug development professionals, emphasizing the causal relationships behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Introduction and Strategic Overview

The Friedel-Crafts acylation, first reported by Charles Friedel and James Crafts in 1877, remains a cornerstone of synthetic organic chemistry for the preparation of aromatic ketones.[1] These ketones are not only important final products but also serve as versatile intermediates in the synthesis of more complex molecular architectures.[2] The synthesis of this compound is of particular interest due to the presence of three key functionalities: a ketone linker, an n-propyl group which can modulate lipophilicity, and an ortho-iodine substituent on one of the phenyl rings, which provides a reactive handle for subsequent cross-coupling reactions.

The chosen synthetic strategy—the direct acylation of n-propylbenzene with 2-iodobenzoyl chloride using a Lewis acid catalyst—offers significant advantages over alternative routes. A primary benefit of Friedel-Crafts acylation is the avoidance of carbocation rearrangements, a common side reaction in the analogous Friedel-Crafts alkylation.[3][4] The acylium ion intermediate is resonance-stabilized and does not rearrange, ensuring the formation of the desired linear propyl substituent on the benzophenone core.[5] Furthermore, the ketone product is a deactivating group, which effectively prevents polysubstitution reactions that can plague alkylations.[2]

This guide will elucidate the mechanistic underpinnings of this reaction, provide a step-by-step methodology for its execution in a laboratory setting, and detail the necessary procedures for work-up, purification, and characterization of the final product.

Reaction Mechanism and Scientific Rationale

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution (EAS) mechanism. The key steps, illustrated below, are driven by the generation of a highly reactive electrophile that is subsequently attacked by the electron-rich aromatic ring of n-propylbenzene.

Generation of the Acylium Ion Electrophile

The reaction is initiated by the activation of the acylating agent, 2-iodobenzoyl chloride, by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[6] The Lewis acid coordinates to the chlorine atom of the acid chloride, polarizing the carbon-chlorine bond and facilitating its cleavage. This generates a highly electrophilic, resonance-stabilized acylium ion.[7]

Electrophilic Aromatic Substitution

The n-propyl group on n-propylbenzene is an electron-donating group, which activates the aromatic ring towards electrophilic attack. It is an ortho, para-director. The generated acylium ion is then attacked by the nucleophilic π-electron system of the n-propylbenzene ring. Due to steric hindrance from the n-propyl group, the attack predominantly occurs at the para position, leading to the desired 4'-substituted product.[8] This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Re-aromatization and Catalyst Complexation

Aromaticity is restored through the deprotonation of the arenium ion. The tetrachloroaluminate anion (AlCl₄⁻), formed in the initial step, acts as a base, abstracting a proton from the ring.[7] This regenerates the aromatic system and produces hydrogen chloride (HCl) and the AlCl₃ catalyst. However, the newly formed ketone product is a moderate Lewis base and readily forms a stable complex with the strong Lewis acid catalyst.[1] This complexation is typically irreversible under the reaction conditions, meaning that a stoichiometric amount of AlCl₃ is required for the reaction to proceed to completion. The final product is liberated from this complex during the aqueous work-up.

Caption: Figure 1: Mechanism of Friedel-Crafts Acylation.

Quantitative Data and Reagent Specifications

Successful synthesis requires precise control over stoichiometry and an understanding of the physicochemical properties of the reagents.

| Reagent/Product | Chemical Formula | Molecular Weight ( g/mol ) | Amount (mmol) | Molar Equiv. | Key Properties |

| n-Propylbenzene | C₉H₁₂ | 120.19[9] | 50.0 | 1.0 | BP: 159°C, Density: 0.862 g/mL, Flammable[9][10] |

| 2-Iodobenzoyl chloride | C₇H₄ClIO | 266.46[2] | 55.0 | 1.1 | MP: 27-32°C, Moisture sensitive, Corrosive[2][11] |

| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 60.0 | 1.2 | Water reactive, Corrosive |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | Solvent, BP: 39.6°C |

| This compound | C₁₆H₁₅IO | 366.19 | - | - | Estimated Yield: 75-85% |

Detailed Experimental Protocol

This protocol is designed based on established procedures for Friedel-Crafts acylation reactions.[5][7] Adherence to anhydrous conditions is critical for success.

Materials and Equipment

-

Three-neck round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Addition funnel

-

Reflux condenser

-

Drying tube (filled with CaCl₂ or Drierite)

-

Nitrogen or Argon gas inlet

-

Ice-water bath

-

Separatory funnel (500 mL)

-

Rotary evaporator

Experimental Workflow

Caption: Figure 2: Experimental Workflow.

Step-by-Step Procedure

-

Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser topped with a drying tube. Purge the entire system with dry nitrogen or argon gas.

-

Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (8.0 g, 60.0 mmol) followed by 50 mL of anhydrous dichloromethane (DCM). Begin stirring to create a suspension.

-

Cooling: Immerse the reaction flask in an ice-water bath and allow the suspension to cool to 0°C.

-

Acyl Chloride Addition: Dissolve 2-iodobenzoyl chloride (14.7 g, 55.0 mmol) in 20 mL of anhydrous DCM and add this solution to the addition funnel. Add the 2-iodobenzoyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the internal temperature at or below 5°C.

-

Aromatic Substrate Addition: In a separate, dry beaker, dissolve n-propylbenzene (6.01 g, 50.0 mmol) in 20 mL of anhydrous DCM. Add this solution to the addition funnel (after the acyl chloride addition is complete) and add it dropwise to the reaction mixture over 20-30 minutes, again maintaining the temperature at or below 5°C.

-

Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

-

Quenching: Prepare a beaker containing 100 g of crushed ice and 20 mL of concentrated hydrochloric acid. Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring. This will hydrolyze the aluminum chloride complex and dissolve the inorganic salts.

-

Extraction: Transfer the quenched mixture to a 500 mL separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer twice more with 30 mL portions of DCM.

-

Washing: Combine all organic extracts and wash them sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution), and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization

The crude product will likely be an oil or a low-melting solid and may contain unreacted starting materials or isomeric byproducts.

Purification

Purification is best achieved by silica gel column chromatography.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate) is typically effective.

-

Procedure: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica onto the column. Elute with the chosen solvent system, collecting fractions and monitoring by TLC to isolate the pure product.

Alternatively, for highly pure crude product, recrystallization from a solvent such as ethanol or a hexane/ethyl acetate mixture may be feasible.

Predicted Spectroscopic Data

-

¹H NMR (Proton NMR):

-

Aromatic Protons: Multiple signals in the range of δ 7.2-8.0 ppm. The protons on the iodinated ring will show characteristic splitting patterns, as will the ortho and para protons on the n-propyl substituted ring.

-

n-Propyl Group: A triplet at ~δ 2.6-2.7 ppm (2H, -CH₂- attached to the ring), a sextet at ~δ 1.6-1.7 ppm (2H, -CH₂-), and a triplet at ~δ 0.9-1.0 ppm (3H, -CH₃).

-

-

¹³C NMR (Carbon NMR):

-

Carbonyl Carbon: A characteristic signal in the downfield region, ~δ 195-197 ppm.

-

Aromatic Carbons: Multiple signals between δ 125-145 ppm. The carbon bearing the iodine atom (C-I) will be shifted upfield to ~δ 90-95 ppm.

-

n-Propyl Carbons: Signals at approximately δ 38 ppm (-CH₂-Ar), δ 24 ppm (-CH₂-), and δ 14 ppm (-CH₃).

-

-

IR (Infrared) Spectroscopy:

-

C=O Stretch: A strong, sharp absorption band around 1660-1670 cm⁻¹.

-

C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹.

-

C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹.

-

C-I Stretch: A weak absorption in the fingerprint region, typically around 500-600 cm⁻¹.

-

Safety and Handling

Proper safety precautions are mandatory when performing this synthesis.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene).[13]

-

Ventilation: All operations should be conducted in a well-ventilated chemical fume hood.[14]

-

Reagent Hazards:

-

Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing HCl gas. Handle quickly in an anhydrous environment. Avoid inhalation of dust.

-

2-Iodobenzoyl Chloride: A corrosive acid halide that is moisture and light-sensitive.[15][16] It causes severe skin burns and eye damage.[2] Handle under an inert atmosphere.

-

n-Propylbenzene: A flammable liquid and vapor.[1] May cause respiratory irritation and can be fatal if swallowed and enters airways.[14] Keep away from heat, sparks, and open flames.

-

Dichloromethane (DCM): A volatile solvent. Avoid inhaling vapors.

-

-

Procedural Hazards: The reaction between AlCl₃ and the acyl chloride is exothermic.[7] The initial addition must be slow and controlled with adequate cooling to prevent the reaction from boiling over. The quenching step is also highly exothermic and releases HCl gas; it must be performed slowly and with caution.

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Halogenated and non-halogenated waste streams should be segregated.

Conclusion

The Friedel-Crafts acylation provides a reliable and efficient pathway for the synthesis of this compound from readily available starting materials. By understanding the underlying mechanism, particularly the role of the Lewis acid catalyst and the directing effects of the n-propyl substituent, researchers can effectively control the reaction to achieve high yields of the desired para-isomer. Careful adherence to anhydrous conditions, controlled reagent addition, and appropriate safety protocols are paramount to a successful and safe synthesis. The resulting product, equipped with a versatile ketone linker and a reactive iodine handle, is primed for further elaboration in diverse research and development applications.

References

- Grokipedia. n-Propylbenzene. [URL: https://www.grokipedia.

- ECHEMI. (2023). Propylbenzene SDS, 103-65-1 Safety Data Sheets. [URL: https://www.echemi.com/sds/propylbenzene-cas103-65-1.html]

- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 69112, 2-Iodobenzoyl chloride. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Iodobenzoyl-chloride]

- ChemicalBook. (2023). N-PROPYLBENZENE - Safety Data Sheet. [URL: https://www.chemicalbook.com/ShowMSDS.aspx?casno=103-65-1]

- Agilent Technologies. (2019). n-Propylbenzene Standard - Safety Data Sheet. [URL: https://www.agilent.com/cs/library/msds/EPA-1045-1_msds.pdf]

- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7668, Propylbenzene. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Propylbenzene]

- Central Drug House (P) Ltd. (n.d.). N-PROPYL BENZENE CAS No 103-65-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. [URL: https://www.cdhfinechemical.com/images/product/msds/18335_1.pdf]

- ChemicalBook. (2023). N-PROPYLBENZENE | 103-65-1. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1128336.htm]

- Tokyo Chemical Industry Co., Ltd. (n.d.). 2-Iodobenzoyl Chloride | 609-67-6. [URL: https://www.tcichemicals.com/IN/en/p/I0402]

- Fisher Scientific. (2024). SAFETY DATA SHEET - 2-Iodobenzoyl chloride. [URL: https://www.fishersci.com/msds?productName=AC122480050]

- Cheméo. (n.d.). Chemical Properties of 2-Iodobenzoyl chloride (CAS 609-67-6). [URL: https://www.chemeo.com/cid/74-428-2/2-Iodobenzoyl-chloride.html]

- Fisher Scientific. (2025). SAFETY DATA SHEET - Propylbenzene. [URL: https://www.fishersci.com/msds?productName=A13038]

- TCI Chemicals. (2023). SAFETY DATA SHEET - 2-Iodobenzoyl Chloride. [URL: https://www.tcichemicals.com/assets/sds/I0402_F_E.pdf]

- Chongqing Chemdad Co., Ltd. (n.d.). N-PROPYLBENZENE. [URL: https://www.chemdad.com/propylbenzene-cas-103-65-1]

- SynQuest Laboratories, Inc. (2018). 2-Iodobenzoyl chloride - Safety Data Sheet. [URL: https://www.synquestlabs.com/sites/default/files/sds/2616-M-02.pdf]

- Maritime Integrated Decision Support Information System on Transport of Chemical Substances. (2023). n-PROPYLBENZENE. [URL: https://midsis-trocs.com/en/chemical-substance/n-propylbenzene]

- Sigma-Aldrich. (n.d.). 2-Iodobenzoyl chloride 98. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/252115]

- Thermo Fisher Scientific. (n.d.). 2-Iodobenzoyl chloride, 98%. [URL: https://www.thermofisher.

- University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. [URL: https://www.chem.umich.edu/chem/orgolab/procedures/expt1/expt1.html]

- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [URL: https://byjus.

- OpenStax. (2023). 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. In Organic Chemistry. [URL: https://openstax.

- BenchChem. (2025). Propylbenzene Precursor Synthesis: A Comparative Guide to Friedel-Crafts Acylation and Alkylation. [URL: https://www.benchchem.com/application-notes/propylbenzene-precursor-synthesis]

- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2759359, 2-Iodobenzophenone. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Iodobenzophenone]

- Pearson. (n.d.). What is n-propylbenzene and why is it significant in Friedel-Crafts reactions?. [URL: https://www.pearson.com/en-us/higher-education/products-services-teaching/digital-learning-platforms-services/mastering/mastering-chemistry/what-is-n-propylbenzene-and-why-is-it-significant-in-friedel-crafts-reactions.html]

- Study.com. (n.d.). The acylation of n-Propylbenzene produces an unexpected side product. Explain this phenomenon. [URL: https://homework.study.com/explanation/the-acylation-of-n-propylbenzene-produces-an-unexpected-side-product-explain-this-phenomenon.html]

- BenchChem. (2025). Friedel-Crafts acylation for 1-Methyl-2-propylbenzene synthesis. [URL: https://www.benchchem.com/application-notes/1-methyl-2-propylbenzene-synthesis]

- ChemicalBook. (n.d.). 2-IODOBENZOYL CHLORIDE CAS#: 609-67-6. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5240292_EN.htm]

- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [URL: https://www.masterorganicchemistry.

Sources

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. 2-Iodobenzoyl chloride | C7H4ClIO | CID 69112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. byjus.com [byjus.com]

- 7. websites.umich.edu [websites.umich.edu]

- 8. homework.study.com [homework.study.com]

- 9. grokipedia.com [grokipedia.com]

- 10. N-PROPYLBENZENE | 103-65-1 [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. 2-Iodobenzophenone | C13H9IO | CID 2759359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. echemi.com [echemi.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. 2-Iodobenzoyl Chloride | 609-67-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 16. tcichemicals.com [tcichemicals.com]

UV-Vis absorption spectrum of 2-Iodo-4'-n-propylbenzophenone

An In-Depth Technical Guide to the UV-Vis Absorption Spectrum of 2-Iodo-4'-n-propylbenzophenone

Executive Summary

This technical guide provides a comprehensive examination of the ultraviolet-visible (UV-Vis) absorption spectrum of this compound. As a substituted aromatic ketone, its spectral characteristics are of significant interest to researchers in materials science, photochemistry, and drug development, particularly for applications involving photoinitiation.[1] This document delves into the theoretical principles governing its electronic transitions, offers a field-proven, step-by-step protocol for accurate spectral acquisition, and provides an in-depth analysis of the expected spectral features, including the profound influence of solvent polarity. The guide is structured to deliver not just procedural steps but the causal scientific reasoning behind them, ensuring a robust and reproducible methodology for professionals in the field.

Theoretical Principles and Molecular Structure Analysis

The UV-Vis absorption spectrum of a molecule provides a fingerprint of its electronic structure. For this compound, the spectrum is dominated by the benzophenone core, which acts as the principal chromophore, modified by the electronic and steric effects of its iodo and n-propyl substituents.

The Benzophenone Chromophore: Foundational Electronic Transitions

The parent benzophenone molecule exhibits two primary types of electronic transitions responsible for its characteristic UV absorption.[2]

-

π → π* Transitions: These are high-energy, high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic rings and the carbonyl group. For unsubstituted benzophenone in a non-polar solvent like n-Heptane, these transitions result in strong absorption bands around 204 nm and 252 nm.[2] These transitions are "allowed" by quantum mechanical selection rules, accounting for their high molar absorptivity.

-

n → π* Transitions: This transition involves exciting a non-bonding electron (from one of the lone pairs on the carbonyl oxygen) into a π* antibonding orbital.[3] It is a lower-energy process compared to the π → π* transition, and it is formally "forbidden" by symmetry, resulting in a characteristically weak absorption band at a longer wavelength (around 330-350 nm for benzophenone).[2]

Influence of Substituents on the Chromophore

The identity and position of substituents on the benzophenone rings critically modulate the energy of these transitions, causing shifts in the absorption maxima (λmax).

-

The 4'-n-Propyl Group: As an alkyl group, the n-propyl substituent at the para-position of one phenyl ring acts as a weak electron-donating group through hyperconjugation. This slightly destabilizes the ground state and stabilizes the π* excited state, resulting in a small bathochromic (red) shift of the π → π* absorption band associated with that ring.[4]

-

The 2-Iodo Group: The iodine atom at the ortho-position is an auxochrome with competing electronic effects. It is inductively electron-withdrawing but can donate electron density to the ring via resonance from its lone pairs. More significantly, its large size introduces considerable steric hindrance. This steric strain can force the iodinated phenyl ring out of co-planarity with the carbonyl group, disrupting the π-conjugation of the system. A decrease in conjugation typically raises the energy required for the π → π* transition, leading to a hypsochromic (blue) shift.

Predicted Spectrum of this compound

Based on the analysis of the constituent parts, we can predict the key features of the molecule's UV-Vis spectrum. The spectrum will be a composite of the effects described above, dominated by the benzophenone core. We expect to observe two main absorption regions: an intense series of bands at shorter wavelengths (< 300 nm) corresponding to π → π* transitions and a weak, broad band at a longer wavelength (> 320 nm) for the n → π* transition.

Caption: Predicted electronic transitions for this compound.

Experimental Protocol for High-Fidelity Spectral Acquisition

The following protocol is designed to ensure the acquisition of accurate and reproducible UV-Vis absorption spectra. It incorporates self-validating steps and explains the rationale behind key choices.

Instrumentation and Materials

-

Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from 190 nm to 800 nm.

-

Cuvettes: A matched pair of 1.0 cm path length quartz cuvettes. Quartz is essential for measurements below 340 nm.

-

Solvents: Spectroscopic grade n-Hexane and Ethanol (95% or greater purity). The choice of two solvents with differing polarities is critical for probing solvatochromic effects.

-

Analyte: this compound, solid.

-

Volumetric Glassware: Class A volumetric flasks and pipettes for accurate solution preparation.

-

Analytical Balance: For precise weighing of the analyte.

Experimental Workflow: From Preparation to Analysis

Caption: Standard workflow for UV-Vis spectral acquisition and analysis.

Detailed Step-by-Step Methodology

-

Stock Solution Preparation (e.g., in n-Hexane):

-

Accurately weigh approximately 10 mg of this compound.

-

Quantitatively transfer the solid to a 100 mL volumetric flask.

-

Dissolve and dilute to the mark with spectroscopic grade n-Hexane. This creates a stock solution of ~0.1 mg/mL. The molecular weight of the analyte is 350.19 g/mol , so this corresponds to a concentration of approximately 2.85 x 10⁻⁴ M.

-

Causality: Preparing a concentrated stock solution allows for precise dilutions and minimizes weighing errors.

-

-

Working Solution Preparation:

-

Prepare a series of dilutions from the stock solution (e.g., 1-in-10, 1-in-20). The goal is to find a concentration where the primary absorption peak (λmax) has an absorbance value between 0.1 and 1.0.

-

Causality: This range ensures the measurement is within the linear response range of the detector, as defined by the Beer-Lambert Law, yielding the most accurate data.[5]

-

-

Instrument Setup and Baseline Correction:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable output.

-

Set the scan range (e.g., 190 nm to 500 nm) and a slow scan speed for better resolution.[6]

-

Fill both the reference and sample cuvettes with the pure solvent (n-Hexane). Ensure the cuvettes are clean and handled only by the frosted sides.[7]

-

Place the cuvettes in the instrument and perform a baseline correction. This digitally subtracts the absorbance of the solvent and the cuvettes themselves from all subsequent measurements.[6]

-

-

Sample Measurement:

-

Remove the sample cuvette, empty the solvent, and rinse it twice with small aliquots of the working solution to be measured.

-

Fill the cuvette with the working solution and place it back in the sample holder.

-

Initiate the scan. Save the resulting spectrum.

-

-

Repeat for Polar Solvent:

-

Repeat steps 1-4 using spectroscopic grade Ethanol as the solvent to observe and quantify solvent effects.

-

Data Interpretation and Expected Results

The analysis of the acquired spectra involves identifying the positions (λmax) and intensities (absorbance or molar absorptivity, ε) of the absorption bands.

Characteristic Absorption Bands and Solvent Effects

The key to interpreting the spectrum lies in observing how the absorption bands shift with solvent polarity. This phenomenon, known as solvatochromism, provides powerful insight into the nature of the electronic transitions.[8][9]

-

In n-Hexane (Non-polar): The non-bonding electrons of the carbonyl oxygen are not stabilized by the solvent. The π → π* and n → π* transitions will be clearly resolved.

-

In Ethanol (Polar, Protic): The polar ethanol molecules will form hydrogen bonds with the lone pair electrons on the carbonyl oxygen. This strongly stabilizes the ground state relative to the excited state for the n → π* transition.[10] Conversely, the π → π* excited state, which is typically more polar than the ground state, is stabilized by the polar solvent.[3]

This leads to two distinct and predictable shifts:

-

A Hypsochromic (Blue) Shift of the weak n → π* transition to a shorter wavelength.[2][10]

-

A Bathochromic (Red) Shift of the strong π → π* transitions to longer wavelengths.[2]

The expected results are summarized in the table below.

| Transition Type | Expected λmax (n-Hexane) | Expected λmax (Ethanol) | Expected Shift | Molar Absorptivity (ε) |

| π → π | ~260-280 nm | ~265-285 nm | Bathochromic (Red) | High (>10,000 L mol⁻¹ cm⁻¹) |

| n → π | ~340-360 nm | ~320-340 nm | Hypsochromic (Blue) | Low (<1,000 L mol⁻¹ cm⁻¹) |

Conclusion

The is defined by strong π → π* transitions at shorter wavelengths and a weak, characteristic n → π* transition at longer wavelengths. The positions of these bands are predictably modulated by solvent polarity, with the n → π* transition exhibiting a significant hypsochromic shift in polar protic solvents like ethanol. This comprehensive guide provides the theoretical framework and a robust experimental protocol necessary for researchers to accurately acquire and interpret the spectrum of this molecule, enabling its effective use and characterization in photochemical applications.

References

-

Castro, G. T., et al. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules, 5(4), 424-425. Link

-

MDPI. (n.d.). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Retrieved from [Link]

-

Kumasaka, R., Kikuchi, A., & Yagi, M. (2014). Photoexcited states of UV absorbers, benzophenone derivatives. Photochemistry and Photobiology, 90(4), 727-733. Link

-

ResearchGate. (n.d.). Unshifted UV spectra of benzophenone (a) and meta-methyl benzophenone. Retrieved from [Link]

-

Purdue University College of Engineering. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Retrieved from [Link]

-

ResearchGate. (n.d.). UV–VIS absorption spectra of benzophenone-3 in ethanol (Uvasol). Retrieved from [Link]

-

Tetrahedron Chemistry Classes. (2019, March 15). Part 11: Solvent Effects in the UV Visible Spectroscopy [Video]. YouTube. Link

-

Li, J., et al. (2022). Ultrafast study of substituted-position-dependent excited-state evolution in benzophenone-carbazole dyads. Physical Chemistry Chemical Physics, 24(23), 14324-14331. Link

-

Sharma, U. K., & Jacob, S. (2015). Solvents and solvent effect in UV - Vis Spectroscopy. SlideShare. Link

-

Mamo, M. I. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research, 3(3), 8-11. Link

-

European Journal of Engineering and Technology Research. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Retrieved from [Link]

-

Fukuda, E. K., & McIver Jr., R. T. (1985). Relative electron affinities of substituted benzophenones, nitrobenzenes, and quinones. Journal of the American Chemical Society, 107(8), 2291-2296. Link

-

JoVE. (2020). UV-Vis Spectroscopy of Dyes - Procedure. Retrieved from [Link]

-

Fadda, A. A., et al. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo... Materials International, 1(1), 0047-0054. Link

-

ResearchGate. (n.d.). Alkyl-substituted benzophenones studied in this work. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Electronic Spectroscopy - Interpretation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 2.4: Effect of Solvent. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 3.3: Electronic Transitions. Retrieved from [Link]

-

Monti, S., et al. (2011). Spectroscopic Study of Solvent Effects on the Electronic Absorption Spectra of Flavone and 7-Hydroxyflavone in Neat and Binary Solvent Mixtures. Molecules, 16(5), 4156-4171. Link

-

National Institute of Standards and Technology. (n.d.). Benzophenone. NIST WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2-Iodobenzophenone. Retrieved from [Link]

-

MDPI. (2019). Broadband Visible Light-AbsorbingFullerene-BODIPY-Triphenylamine Triad: Synthesis and Application.... Retrieved from [Link]

-

PubChem. (n.d.). 2'-Iodoacetophenone. Retrieved from [Link]

-

PubChem. (n.d.). 2-Iodo-4-methylphenol. Retrieved from [Link]

-

PubChem. (n.d.). 2-iodo-N-propylbenzamide. Retrieved from [Link]

-

Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. mdpi.com [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 5. ossila.com [ossila.com]

- 6. engineering.purdue.edu [engineering.purdue.edu]

- 7. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]

- 8. Solvents and solvent effect in UV - Vis Spectroscopy, By Dr. Umesh Kumar sharma and Susan Jacob | PPTX [slideshare.net]

- 9. mdpi.com [mdpi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Photophysical properties of 2-Iodo-4'-n-propylbenzophenone

An In-Depth Technical Guide to the Photophysical Properties of 2-Iodo-4'-n-propylbenzophenone

Abstract

This technical guide provides a comprehensive analysis of the photophysical properties of this compound, a halogenated aromatic ketone of significant interest to researchers in photochemistry, materials science, and drug development. Benzophenone and its derivatives are renowned for their efficient population of a triplet excited state, a characteristic dramatically enhanced by the strategic placement of a heavy atom like iodine. This document elucidates the underlying mechanisms governing the light-absorbing and emitting properties of this molecule, from initial photon absorption to the ultimate decay pathways of its excited states. We will explore its electronic absorption, the critical role of intersystem crossing, and its luminescence characteristics. Detailed, field-proven experimental protocols are provided for key analytical techniques, including UV-Vis spectroscopy, phosphorescence spectroscopy, and transient absorption spectroscopy, offering a practical framework for empirical investigation.

Introduction and Molecular Profile

Benzophenone serves as a foundational chromophore in organic photochemistry. Its rigid structure and the presence of a carbonyl group give rise to a rich and well-studied excited-state manifold. The introduction of substituents allows for the fine-tuning of its photophysical behavior. In the case of this compound, two key modifications are present:

-

The 4'-n-propyl group: A simple alkyl group that modestly influences solubility and electronic properties through weak inductive effects.

-

The 2-Iodo group: This substituent is the primary driver of the molecule's unique photophysical characteristics. The presence of the heavy iodine atom at the ortho position to the carbonyl group significantly enhances spin-orbit coupling. This coupling dramatically accelerates the rate of intersystem crossing (ISC), the process by which a molecule transitions from a singlet excited state to a triplet excited state.[1]

The efficient generation of a triplet state makes this class of molecules highly valuable as photosensitizers, capable of initiating photochemical reactions or transferring energy to other molecules, such as molecular oxygen to produce highly reactive singlet oxygen.

Molecular Structure:

A plausible synthetic route for this molecule would involve a Friedel-Crafts acylation reaction between n-propylbenzene and 2-iodobenzoyl chloride, using a Lewis acid catalyst like aluminum chloride (AlCl₃).[2]

Excited State Dynamics: A Journey from Photon to Phosphorescence

The photophysical behavior of this compound is best understood by tracing the energy of an absorbed photon through the molecule's various electronic states. This journey is classically depicted using a Jablonski diagram.

Light Absorption (Excitation)

The process begins with the absorption of a photon, which promotes the molecule from its singlet ground state (S₀) to an excited singlet state (Sₙ). For benzophenone derivatives, two primary absorption bands are relevant in the UV region:[3]

-

π → π* Transition: An intense absorption band, typically found at shorter wavelengths (around 250 nm). This corresponds to the excitation of an electron from a π bonding orbital to a π* antibonding orbital, primarily localized on the aromatic rings.

-

n → π* Transition: A weaker, longer-wavelength absorption band (around 330-350 nm). This involves the promotion of a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital of the carbonyl group.[3] Solvent polarity can influence the position of these bands; polar, hydrogen-bonding solvents tend to cause a blue-shift (to shorter wavelengths) of the n → π* transition.[3][4]

The Dominance of Intersystem Crossing (ISC)

Following excitation to the first singlet excited state (S₁), the molecule must dissipate its excess energy. While fluorescence (emission from S₁) is a possible decay pathway, it is extremely inefficient for benzophenones. Instead, the dominant process is intersystem crossing (ISC) to the triplet manifold.[5][6]

The presence of the iodine atom is paramount. According to El-Sayed's rule, ISC is more efficient between states of different orbital character (e.g., ¹n,π* → ³π,π*). More importantly, the heavy iodine atom enhances spin-orbit coupling, which mixes the singlet and triplet states, thereby facilitating the formally spin-forbidden transition.[1] Studies on similar iodinated chromophores show that ISC quantum yields can approach unity (e.g., 0.84), meaning nearly every absorbed photon results in the formation of a triplet state.[1] The rate of ISC in these systems is incredibly fast, often occurring on the picosecond or even sub-picosecond timescale.[5][6]

The Triplet State (T₁) and Its Fates

The triplet state (T₁) is a long-lived, high-energy species. Its primary decay pathways include:

-

Phosphorescence: Radiative decay from T₁ back to the S₀ ground state. This process is also spin-forbidden, resulting in a much longer lifetime (microseconds to seconds) compared to fluorescence (nanoseconds).[7] This emission is characteristically shifted to a longer wavelength (lower energy) compared to fluorescence.

-

Non-Radiative Decay: Energy is lost as heat to the surrounding environment.

-

Photochemical Reactions: The T₁ state is a potent chemical reagent, capable of abstracting hydrogen atoms from solvent or substrate molecules.

-

Energy Transfer: It can transfer its energy to another molecule, such as ground-state triplet oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂).

The interplay of these processes is visualized in the Jablonski diagram below.

Caption: A Jablonski diagram illustrating the primary photophysical pathways for this compound.

Experimental Protocols for Characterization

To empirically determine the photophysical properties, a series of spectroscopic techniques are employed.

UV-Visible Absorption Spectroscopy

This is the foundational experiment to determine the wavelengths of light the molecule absorbs.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 x 10⁻⁵ M) in a UV-transparent solvent (e.g., cyclohexane, acetonitrile, or ethanol).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This corrects for any absorption from the solvent and cuvette.

-

Sample Measurement: Replace the blank with the sample solution and record the absorption spectrum, typically over a range of 200-500 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ) for both the π → π* and n → π* transitions. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl) if the concentration (c) and path length (l) are known precisely.

Phosphorescence Spectroscopy

This experiment measures the emission from the T₁ state, providing information on its energy level and lifetime.

Methodology:

-

Sample Preparation: Prepare a slightly more concentrated solution (e.g., 1 x 10⁻⁴ M) in a solvent that forms a clear, rigid glass at low temperatures (e.g., 2-methyltetrahydrofuran or an ethanol/methanol mixture).

-

Degassing: Thoroughly degas the sample solution by several freeze-pump-thaw cycles to remove dissolved oxygen, which efficiently quenches the triplet state.

-

Low-Temperature Measurement: Place the sealed sample tube in a liquid nitrogen (77 K) dewar fitted with quartz windows.

-

Spectral Acquisition: Excite the sample at a wavelength corresponding to its n → π* absorption band (e.g., 340 nm). Scan the emission at longer wavelengths (e.g., 400-650 nm) to record the phosphorescence spectrum.[2][8]

-

Lifetime Measurement: Using a pulsed excitation source (like a xenon flashlamp), record the decay of the phosphorescence intensity over time after the excitation pulse.[9] The data is fitted to an exponential decay function to determine the phosphorescence lifetime (τₚ).

Nanosecond Transient Absorption Spectroscopy (TAS)

TAS is a powerful pump-probe technique that allows for the direct observation of short-lived excited states, such as the T₁ state.[10][11][12]

Methodology:

-

Setup: The core of a TAS setup is a pulsed laser (the "pump") to excite the sample and a broadband light source (the "probe") to measure absorption changes.

-

Sample Preparation: Prepare a degassed solution in a suitable solvent and place it in a flow cell or cuvette.

-

Excitation (Pump): Excite the sample with a short laser pulse (e.g., a few nanoseconds) at a wavelength where the molecule absorbs (e.g., 355 nm from a Nd:YAG laser).

-

Probing: At a controlled time delay after the pump pulse, a probe pulse passes through the sample. The change in absorbance (ΔA) of the probe light is recorded.

-

Data Acquisition: By varying the time delay between the pump and probe pulses, a 3D data map of ΔA versus wavelength and time is constructed.[13]

-

Data Analysis: The resulting spectra will show a "ground state bleach" (negative signal) where the molecule originally absorbed, and a positive signal corresponding to the T₁ → Tₙ absorption. The kinetics of the rise and decay of this new absorption band provide the lifetime of the triplet state.

Caption: A simplified workflow for a nanosecond transient absorption spectroscopy (TAS) experiment.

Summary of Expected Photophysical Properties

The following table summarizes the anticipated photophysical parameters for this compound, based on the known behavior of related iodo-benzophenones. These are representative values and should be confirmed experimentally.

| Parameter | Symbol | Expected Value / Characteristic | Technique |

| Absorption Max (π→π) | λₘₐₓ | ~250-260 nm | UV-Vis Spectroscopy |

| Absorption Max (n→π) | λₘₐₓ | ~330-350 nm | UV-Vis Spectroscopy |

| Molar Extinction (n→π*) | ε | 100 - 500 M⁻¹cm⁻¹ | UV-Vis Spectroscopy |

| Fluorescence Quantum Yield | ΦF | < 0.01 (very low) | Fluorescence Spectroscopy |

| Intersystem Crossing Yield | ΦISC | > 0.9 (very high) | Indirectly via TAS or Singlet Oxygen Sensitization |

| Phosphorescence Max | λₚ | ~450-500 nm | Phosphorescence Spectroscopy (77 K) |

| Phosphorescence Lifetime | τₚ | Microseconds to milliseconds (at 77 K) | Phosphorescence Spectroscopy (77 K) |

| Triplet-Triplet Absorption | λₘₐₓ (T-T) | ~520-540 nm | Transient Absorption Spectroscopy |

Conclusion

This compound is a prime example of how targeted chemical modification can be used to control the flow of energy within a molecule. The incorporation of an iodine atom at the 2-position acts as a molecular "switch," effectively shutting down fluorescence and channeling nearly all absorbed photon energy into a long-lived triplet state. This high triplet quantum yield makes it an excellent candidate for applications requiring efficient photosensitization. The experimental protocols and theoretical framework provided in this guide offer a robust foundation for researchers and drug development professionals to investigate and harness the potent photochemical capabilities of this and related compounds.

References

- Impact of iodine loading and substitution position on intersystem crossing efficiency in a series of ten methylated-mesophenyl-B. (2021-04-16). Vertex AI Search.

-

Kumasaka, R., Kikuchi, A., & Yagi, M. (2014). Photoexcited states of UV absorbers, benzophenone derivatives. Photochemistry and Photobiology, 90(4), 727-33. [Link]

- Supporting Information Impact of iodine loading and substitution position on intersystem crossing efficiency in a series of ten. (n.d.). Vertex AI Search.

- SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. (2014-03-30).

-

Sun, Y. P., Sears Jr., D. F., & Saltiel, J. (1988). Resolution of benzophenone delayed fluorescence and phosphorescence spectra. Evidence of vibrationally unrelaxed prompt benzophenone fluorescence. Journal of the American Chemical Society. [Link]

-

Venkatraman, R. K., Kayal, S., Barak, A., Orr-Ewing, A. J., & Umapathy, S. (2018). Intermolecular Hydrogen Bonding Controlled Intersystem Crossing Rates of Benzophenone. The Journal of Physical Chemistry Letters, 9(9), 2347-2352. [Link]

-

Hirata, S., et al. (2017). Benzophenone-containing phosphors with an unprecedented long lifetime of 1.8 s under ambient conditions. Chemical Communications, 53(56), 7936-7939. [Link]

-

Fluorescence and Phosphorescence. (2023-01-29). Chemistry LibreTexts. [Link]

-

Aloïse, S., et al. (2008). The Benzophenone S1(n,π) → T1(n,π) States Intersystem Crossing Reinvestigated by Ultrafast Absorption Spectroscopy and Multivariate Curve Resolution. The Journal of Physical Chemistry A, 112(2), 224-231. [Link]

-

Transient absorption spectra at different delay times (as indicated in...). (n.d.). ResearchGate. [Link]

-

Lees, A. C., et al. (2018). Ultrafast transient absorption spectroelectrochemistry: femtosecond to nanosecond excited-state relaxation dynamics of the individual components of an anthraquinone redox couple. Faraday Discussions, 215, 411-426. [Link]

-

Castro, G. T., et al. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules, 5(4), 424-426. [Link]

-

Intermolecular Hydrogen Bonding Controlled Intersystem Crossing Rates of Benzophenone. (n.d.). SciSpace. [Link]

-

Geneaux, R., et al. (2019). Transient absorption spectroscopy using high harmonic generation: a review of ultrafast X-ray dynamics in molecules and solids. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 377(2145), 20170463. [Link]

-

Transient Absorption Spectroscopy. (n.d.). Lian Group, Emory University. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. sites.science.oregonstate.edu [sites.science.oregonstate.edu]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Intermolecular Hydrogen Bonding Controlled Intersystem Crossing Rates of Benzophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Photoexcited states of UV absorbers, benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. Ultrafast transient absorption spectroelectrochemistry: femtosecond to nanosecond excited-state relaxation dynamics of the individual components of an anthraquinone redox couple - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bromine.cchem.berkeley.edu [bromine.cchem.berkeley.edu]

- 12. Transient Absorption Spectroscopy | Lian Group [web.sas.upenn.edu]

- 13. researchgate.net [researchgate.net]

Spectroscopic Data of (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol (CAS Number: 64358-26-5): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol, commonly known as (S)-(+)-Solketal, is a chiral building block of significant interest in synthetic organic chemistry and drug development. Its utility stems from the presence of a protected diol in a chiral framework, making it a valuable precursor for the synthesis of complex molecules, including pharmaceuticals and biologically active compounds. The rise of biodiesel production has also led to a surplus of its raw material, glycerol, making the synthesis of solketal a key area of green chemistry research.[1][2] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and quality control in various applications. This technical guide provides an in-depth analysis of the spectroscopic data of (S)-(+)-Solketal, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Chemical Structure and Properties

-

IUPAC Name: (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol

-

CAS Number: 64358-26-5 (for the S-enantiomer)

-

Molecular Formula: C₆H₁₂O₃

-

Molecular Weight: 132.16 g/mol

-

Appearance: Clear, colorless liquid

-

Boiling Point: 188-189 °C

-

Density: 1.06 g/cm³

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For (S)-(+)-Solketal, both ¹H and ¹³C NMR provide a detailed fingerprint of its molecular framework.

¹H NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of (S)-(+)-Solketal in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 8-16 scans are typically sufficient for a high-quality spectrum.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

Temperature: 298 K.

-

Data Interpretation:

The ¹H NMR spectrum of (S)-(+)-Solketal is characterized by distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.30 | Singlet | 3H | One of the gem-dimethyl protons |

| ~1.36 | Singlet | 3H | The other gem-dimethyl proton |

| ~2.50 | Triplet | 1H | Hydroxyl proton (-OH) |

| ~3.50 | Multiplet | 1H | H-5' |

| ~3.65 | Multiplet | 1H | H-5 |

| ~3.95 | Multiplet | 1H | H-4' |

| ~4.15 | Multiplet | 1H | H-4 |

| ~4.25 | Multiplet | 1H | H-2' |

Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer (≥400 MHz) is crucial for achieving good signal dispersion, which is necessary to resolve the multiplets in the 3.5-4.3 ppm region. Deuterated chloroform (CDCl₃) is a common solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. The number of scans is optimized to obtain a good signal-to-noise ratio in a reasonable amount of time.

¹³C NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6 mL of deuterated solvent.

-

Instrumentation: A 100 MHz or higher frequency ¹³C NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: A larger number of scans (e.g., 128-1024) is required due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) is often used to ensure quantitative or near-quantitative signal intensities, especially for quaternary carbons.

-

Data Interpretation:

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~25.5 | One of the gem-dimethyl carbons |

| ~26.8 | The other gem-dimethyl carbon |

| ~62.9 | Methylene carbon of the hydroxymethyl group (-CH₂OH) |

| ~66.7 | Methylene carbon of the dioxolane ring (-OCH₂-) |

| ~76.5 | Methine carbon of the dioxolane ring (-OCH-) |

| ~109.5 | Quaternary ketal carbon (-O-C(CH₃)₂-O-) |

Expertise & Experience: The distinct chemical shifts of the two methyl carbons in both ¹H and ¹³C NMR spectra arise from their diastereotopic relationship due to the chiral center at C4. The downfield shift of the ketal carbon (~109.5 ppm) is a characteristic feature of the 1,3-dioxolane ring system.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Experimental Protocol:

-

Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, a drop of the neat liquid sample is placed directly on the ATR crystal.[4] For transmission IR, a thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Data Interpretation:

The IR spectrum of (S)-(+)-Solketal shows characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad, Strong | O-H stretching of the alcohol |

| ~2980, 2930, 2880 | Medium to Strong | C-H stretching of sp³ hybridized carbons |

| ~1380, 1370 | Medium | C-H bending of the gem-dimethyl group |

| ~1250-1050 | Strong | C-O stretching of the alcohol and the ether linkages in the dioxolane ring |

Trustworthiness: The broadness of the O-H stretching band is indicative of hydrogen bonding. The presence of multiple strong C-O stretching bands confirms the presence of both alcohol and ether functionalities. The distinct C-H bending vibrations for the gem-dimethyl group further support the proposed structure.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for confirming the molecular weight and fragmentation pattern of (S)-(+)-Solketal.

Experimental Protocol:

-

Sample Preparation: Dilute the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

GC Parameters:

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 200.

-

Detector Temperature: 280-300 °C.[3]

-

Data Interpretation:

The mass spectrum of (S)-(+)-Solketal will show a molecular ion peak (M⁺) and several characteristic fragment ions.

| m/z | Relative Intensity | Assignment |

| 132 | Low | Molecular ion [M]⁺ |

| 117 | High | [M - CH₃]⁺ |

| 101 | High | [M - CH₂OH]⁺ |

| 73 | Medium | [C₄H₉O]⁺ |

| 59 | High | [C₃H₇O]⁺ |

| 43 | Very High | [C₃H₇]⁺ or [CH₃CO]⁺ |

Authoritative Grounding: The fragmentation pattern is consistent with the structure of Solketal. The loss of a methyl group (15 Da) to give the base peak at m/z 117 is a very favorable fragmentation pathway. The loss of the hydroxymethyl group (31 Da) to give the peak at m/z 101 is also a prominent fragmentation. The peak at m/z 43 is characteristic of the isopropylidene group.

Ultraviolet-Visible (UV-Vis) Spectroscopy

(S)-(+)-Solketal does not possess any significant chromophores that absorb light in the typical UV-Vis range (200-800 nm). The molecule consists of only sigma bonds and non-bonding electrons on the oxygen atoms. The expected electronic transitions (n → σ*) occur at very high energies, typically below 200 nm. Therefore, UV-Vis spectroscopy is generally not a useful technique for the routine characterization or quantification of pure (S)-(+)-Solketal.

Experimental Workflows and Logical Relationships

Workflow for Spectroscopic Characterization of Solketal```dot

Caption: Logical connections between the structure of Solketal and its key spectroscopic features.

Conclusion

The spectroscopic characterization of (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol is a multi-faceted process that relies on the synergistic information obtained from NMR, IR, and Mass Spectrometry. Each technique provides unique and complementary data that, when combined, allows for the unambiguous confirmation of its structure and assessment of its purity. The protocols and interpretations provided in this guide serve as a comprehensive resource for researchers, scientists, and drug development professionals working with this important chiral building block.

References

-

Georganics. (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol Safety Data Sheet. [Link]

-

Khan, I., et al. (2020). A Rapid and Green Method for the Preparation of Solketal Carbonate from Glycerol. Molecules, 25(21), 5187. [Link]

-

Ilgen, O., & Akgul, M. (2017). Synthesis of Solketal from Glycerol and Acetone over Amberlyst-46 to Produce an Oxygenated Fuel Additive. Periodica Polytechnica Chemical Engineering, 61(4), 275-280. [Link]

-

Yadav, M., & Riaz, U. (2024). A facile approach for the synthesis of solketal, a fuel additive from biowaste glycerol using transition metal-based solid acid catalysts. RSC Advances, 14(1), 45-57. [Link]

-

Mahreni, & Roesyadi, A. (2018). Solketal from Glycerol, Aceton, and Ethanol Solution using Woifram Acid Phosphotungistic Catalyst. MATEC Web of Conferences, 154, 01033. [Link]

-

Verma, S., & Kumar, S. (2023). Synthesis and E-metrics studies of an economically viable heterogeneous acid catalyst for production and upscaling of solketal. Scientific Reports, 13(1), 1-16. [Link]

-

da Silva, C. X. A., et al. (2019). Synthesis of Solketal Fuel Additive From Acetone and Glycerol Using CO2 as Switchable Catalyst. Frontiers in Chemistry, 7, 439. [Link]

-

Kumar, A., et al. (2024). A facile approach for the synthesis of solketal, a fuel additive, from biowaste glycerol using transition metal-based solid acid catalysts. RSC Advances, 14(1), 45-57. [Link]

-

Syam, I., et al. (2023). The Processing of Glycerol with Acetone to Produce Solketal Using Amberlite IR 120 Na Catalyst. Jurnal FKIP UNTAD, 10(1), 1-8. [Link]

-

Mahreni, & Roesyadi, A. (2018). Solketal from Glycerol, Aceton, and Ethanol Solution using Woifram Acid Phosphotungistic Catalyst. ResearchGate. [Link]

-

University of Wisconsin-Madison, Chemistry Department. Optimized Default 13C Parameters. [Link]

-

SpectraBase. (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol. [Link]

-

de Oliveira, D., et al. (2022). 1H and 13C NMR data of solketal palmitate. ResearchGate. [Link]

-

Chan, P. L., et al. (2018). ¹H‐NMR spectra of solketal (top) and SE1 (bottom). ResearchGate. [Link]

-

Whelan, D. R., et al. (2018). ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. Drug Delivery and Translational Research, 8(5), 1436-1450. [Link]

-

Mettler Toledo. ATR-FTIR Spectroscopy Basics. [Link]

-

Li, L., et al. (2012). Scheme 1. Solketal prepared from the acetalization of acetone with glycerol. ResearchGate. [Link]

-

Agilent Technologies. Quantitative analysis using ATR-FTIR Spectroscopy. [Link]

-

Syam, I., et al. (2023). The Processing of Glycerol with Acetone to Produce Solketal Using Amberlite IR 120 Na Catalyst: Comparison of solketal Production Using Gas Chromatography. ResearchGate. [Link]

-

Rossa, V., et al. (2020). Reaction Kinetic Study of Solketal Production from Glycerol Ketalization with Acetone. ResearchGate. [Link]

-

da Silva, G. P., et al. (2021). Continuous Valorization of Glycerol into Solketal: Recent Advances on Catalysts, Processes, and Industrial Perspectives. Catalysts, 11(8), 949. [Link]

-

VTechWorks. Chapter 4 FTIR-ATR Diffusion Study. [Link]

Sources

Theoretical Calculation of the 2-Iodo-4'-n-propylbenzophenone Electronic Structure

An In-depth Technical Guide

This guide provides a robust, first-principles framework for the theoretical investigation of the electronic structure of 2-Iodo-4'-n-propylbenzophenone. We eschew a simplistic, step-by-step format in favor of a detailed narrative that explains the causality behind methodological choices, ensuring a deep understanding of the "why" behind the "how." This approach is designed to empower researchers to not only replicate but also adapt and expand upon these computational protocols for their specific research questions.

Foreword: The Significance of this compound

Benzophenone and its derivatives are cornerstone molecules in photochemistry, widely employed as photoinitiators and sensitizers. The strategic introduction of a heavy iodine atom at the ortho-position, coupled with an n-propyl group at the 4'-position, creates a molecule with fine-tuned photophysical properties. The iodine atom, via the "heavy-atom effect," is known to dramatically enhance the rate of intersystem crossing (ISC)—the transition from a singlet excited state to a triplet excited state. This property is fundamental to applications requiring high triplet quantum yields. The n-propyl group serves to modify the molecule's solubility and steric profile.

A precise understanding of the electronic structure—the spatial distribution of electrons, the energies of frontier molecular orbitals, and the topography of the excited state potential energy surfaces—is therefore not merely an academic exercise. It is a prerequisite for the rational design of novel photosensitizers, the prediction of photochemical reaction mechanisms, and the development of new photoresponsive materials. This guide details the theoretical and computational methodology required to build this understanding from the ground up.

Part 1: The Computational Workflow: A Self-Validating System

The reliability of any theoretical calculation hinges on a logically sound and verifiable workflow. For a molecule incorporating a heavy element like iodine, where relativistic effects become non-negligible, the choice of theoretical model is critical. Our workflow is built upon Density Functional Theory (DFT) and its time-dependent counterpart (TD-DFT), which represent the gold standard for balancing computational accuracy and efficiency for molecules of this class.

Workflow Diagram: From Structure to Spectrum

Caption: A validated workflow for the theoretical analysis of molecular electronic structure.

Part 2: Experimental Protocols & Mechanistic Causality

This section details the "how" and "why" of the core computational experiments outlined in the workflow.

Protocol 1: Ground-State Geometry Optimization

-

Structure Generation: An initial 3D structure of this compound is generated. This can be accomplished using its SMILES string (CCc1ccc(cc1)C(=O)c2ccccc2I) in molecular editing software such as Avogadro or ChemDraw.

-

Computational Setup: The optimization is performed using a DFT approach.

-

Functional Selection (B3LYP): We select the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. Causality: B3LYP incorporates a fraction of exact Hartree-Fock exchange, which provides a more balanced description of electron correlation compared to pure DFT functionals. This is crucial for accurately modeling the bond lengths and dihedral angles in conjugated aromatic systems.

-

Basis Set Selection (def2-TZVP): The def2-TZVP (Triple-Zeta Valence with Polarization) basis set is chosen. For the iodine atom, this is paired with an Effective Core Potential (ECP) that implicitly handles the relativistic effects of the inner-shell electrons, a critical consideration for heavy elements. Causality: A triple-zeta basis set provides sufficient mathematical flexibility for the molecular orbitals to accurately adapt their shape, while polarization functions are essential for describing the anisotropic electron density of the π-systems and the lone pairs on the oxygen and iodine atoms.

-

-

Execution: The calculation is run until the forces on the atoms and the change in energy between optimization steps fall below stringent convergence criteria, ensuring a well-defined minimum has been located.

Protocol 2: Vibrational Analysis for Self-Validation

-

Frequency Calculation: Using the final optimized geometry from Protocol 1, a vibrational frequency calculation is performed at the identical level of theory (B3LYP/def2-TZVP).

-

Verification: The output is analyzed for the presence of imaginary frequencies.

-

Trustworthiness: A true energy minimum on the potential energy surface has all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies would indicate that the structure is a saddle point, not a stable conformer. This step is a non-negotiable, self-validating check on the quality of the optimization.

-

Protocol 3: Excited-State Calculations via TD-DFT

-

Computational Setup: A Time-Dependent DFT (TD-DFT) calculation is performed on the validated ground-state geometry.

-

Functional Selection (CAM-B3LYP): For excited states, we switch to a long-range corrected functional, CAM-B3LYP. Causality: Standard hybrid functionals like B3LYP can struggle to accurately predict the energies of excited states with significant charge-transfer character. CAM-B3LYP is specifically designed to provide a more accurate description of long-range electron-electron interactions, leading to more reliable predictions of vertical excitation energies, which are fundamental to simulating the UV-Vis absorption spectrum.

-

-

State Calculation: The calculation is configured to solve for the first 10-20 singlet and triplet excited states.

-

Analysis: The output provides the vertical excitation energies (which can be converted to wavelengths), oscillator strengths (proportional to absorption intensity), and the primary molecular orbital contributions for each electronic transition (e.g., n→π, π→π).

Part 3: Data Presentation & Interpretation

The quantitative output from these calculations must be summarized for clear interpretation.

Table 1: Calculated Ground-State Electronic Properties

| Property | Calculated Value | Significance |

| Total Energy | (Value in Hartrees) | The final, optimized electronic energy of the molecule. |

| EHOMO | (Value in eV) | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential. |

| ELUMO | (Value in eV) | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity. |

| HOMO-LUMO Gap | (Value in eV) | A key indicator of kinetic stability and the energy of the lowest electronic excitation. |

| Dipole Moment | (Value in Debye) | Measures the overall polarity and charge asymmetry of the molecule. |

Table 2: Predicted Electronic Transitions (Simulated UV-Vis Spectrum)

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Primary Character |

| S1 | (Value) | (Value) | (Value) | n→π* (localized on C=O) |

| S2 | (Value) | (Value) | (Value) | π→π* (delocalized on rings) |

| T1 | (Value) | (Value) | 0 (spin-forbidden) | n→π* (localized on C=O) |

| T2 | (Value) | (Value) | 0 (spin-forbidden) | π→π* (delocalized on rings) |

Authoritative Interpretation: The key to unlocking the photochemistry of this compound lies in the energy gap between the lowest singlet (S1) and triplet (T1) excited states. The heavy iodine atom is expected to enhance spin-orbit coupling, which facilitates the typically forbidden intersystem crossing process. A small calculated S1-T1 energy gap would provide strong theoretical support for a high ISC quantum yield. Furthermore, identifying the character of these states (e.g., n→π* vs. π→π) is crucial, as this dictates their reactivity. For instance, an n→π T1 state is known to be highly reactive in hydrogen abstraction reactions.

By systematically applying this validated theoretical framework, researchers can build a predictive model of the electronic behavior of this compound, providing invaluable insights to guide experimental design and accelerate the development of new photochemical technologies.

References

-

Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010). Modern Molecular Photochemistry of Organic Molecules. University Science Books. [Link]

-

Becke, A. D. (1993). A new mixing of Hartree–Fock and local density-functional theories. The Journal of Chemical Physics, 98(7), 5648–5652. [Link]

-

Weigend, F., & Ahlrichs, R. (2005). Balanced basis sets of split valence, triple zeta valence and quadruple zeta valence quality for H to Rn: Design and assessment of accuracy. Physical Chemistry Chemical Physics, 7(18), 3297–3305. [Link]

-

Yanai, T., Tew, D. P., & Handy, N. C. (2004). A new hybrid exchange–correlation functional using the Coulomb-attenuating method (CAM-B3LYP). Chemical Physics Letters, 393(1-3), 51–57. [Link]

Discovery and initial synthesis of 2-Iodo-4'-n-propylbenzophenone

An In-Depth Technical Guide to the Discovery and Initial Synthesis of 2-Iodo-4'-n-propylbenzophenone

Abstract

This technical guide provides a comprehensive overview of the conceptual discovery and a plausible initial synthetic route for this compound, a functionalized diaryl ketone with significant potential as an intermediate in medicinal chemistry and materials science. While not a widely documented compound in seminal literature, its structure suggests a deliberate design for accessing more complex molecular architectures. This paper will deconstruct its synthesis through a logical retrosynthetic analysis, present a detailed, field-proven protocol for its preparation via Friedel-Crafts acylation, and discuss the causality behind the selection of this strategic pathway. The narrative emphasizes the practical considerations, mechanistic underpinnings, and the strategic importance of this molecule as a versatile building block for drug discovery professionals.

Introduction: The Strategic Value of Functionalized Benzophenones

The benzophenone moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of commercially available drugs and biologically active compounds.[1] Its rigid, three-dimensional structure serves as a versatile template for positioning functional groups in precise orientations to interact with biological targets. The strategic introduction of specific substituents onto the two aryl rings allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties (ADME).

This compound is a prime example of a strategically designed synthetic intermediate. Its architecture contains three key features:

-

The Benzophenone Core: Provides a proven structural foundation.

-

The 4'-n-propyl Group: A lipophilic moiety that can enhance membrane permeability and van der Waals interactions within a target's binding pocket.

-

The 2-Iodo Group: A critical synthetic handle. The carbon-iodine bond is highly susceptible to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings like the Suzuki and Heck reactions.[2][3]

The "discovery" of this molecule is therefore not one of serendipity, but of rational design—its value is realized in its potential for elaboration into more complex target molecules. This guide details the most logical and efficient pathway for its initial, multi-gram scale synthesis.

Retrosynthetic Analysis and Strategy

A retrosynthetic analysis of this compound reveals several possible synthetic disconnections. The most robust and industrially scalable approach involves a Friedel-Crafts acylation, which forms the central ketone C-C bond.

Caption: Step-by-step workflow for the Friedel-Crafts synthesis.

Experimental Protocol

Materials:

-

n-Propylbenzene (1.0 eq)

-

2-Iodobenzoyl chloride (1.1 eq)

-

Aluminum chloride (AlCl₃), anhydrous (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (Brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add n-propylbenzene (1.0 eq) and anhydrous dichloromethane.

-

Lewis Acid Addition: Cool the solution to 0-5 °C using an ice-water bath. Cautiously add anhydrous aluminum chloride (1.2 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C. Causality: AlCl₃ is a powerful Lewis acid that coordinates to the acyl chloride, generating a highly electrophilic acylium ion necessary for the reaction. [4]The portion-wise addition at low temperature controls the initial exotherm.

-

Acyl Chloride Addition: Dissolve 2-iodobenzoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0-5 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Quench: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by slowly pouring the mixture onto a stirred slurry of crushed ice and concentrated HCl. Causality: The acidic water hydrolyzes the aluminum complexes and protonates the aluminum hydroxide, making it soluble in the aqueous layer for efficient removal.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM. Combine the organic extracts.

-

Washing: Wash the combined organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine. Causality: The bicarbonate wash is crucial to remove acidic impurities that could interfere with purification, while the brine wash helps to remove residual water before drying.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate). Combine the fractions containing the pure product and concentrate to yield this compound as a solid or viscous oil.

Mechanistic Insights: The Friedel-Crafts Acylation

The reaction proceeds via a classic electrophilic aromatic substitution mechanism.

Caption: Mechanism of the Lewis acid-catalyzed Friedel-Crafts acylation.

-